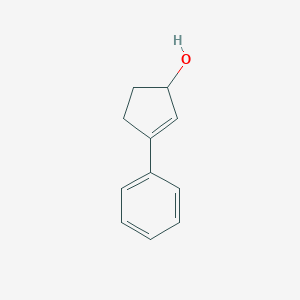

3-Phenylcyclopent-2-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

19926-46-6 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-phenylcyclopent-2-en-1-ol |

InChI |

InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,8,11-12H,6-7H2 |

InChI Key |

OFUCNPVOTCEASP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC1O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylcyclopent 2 En 1 Ol

Direct Synthetic Routes and Optimization

The most straightforward and widely employed method for the synthesis of 3-Phenylcyclopent-2-en-1-ol is the reduction of its parent ketone, 3-Phenylcyclopent-2-en-1-one. nih.gov This transformation is a cornerstone of organic chemistry, and various reducing agents and conditions have been explored to optimize yield and selectivity.

Reduction Strategies from 3-Phenylcyclopent-2-en-1-one

The reduction of α,β-unsaturated ketones like 3-Phenylcyclopent-2-en-1-one can result in two primary products: the 1,2-reduction product, which is the desired allylic alcohol (this compound), or the 1,4-reduction (conjugate addition) product, which leads to the saturated ketone. The choice of reducing agent and reaction conditions is paramount in directing the reaction towards the desired outcome.

Hydride-based reagents are common choices for the reduction of carbonyl compounds. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, and even some double bonds in specific contexts. youtube.comresearchgate.net In the case of α,β-unsaturated systems, LAH can sometimes lead to a mixture of 1,2- and 1,4-reduction products. For instance, the reduction of 3-phenylprop-2-en-1-al with LAH results in the reduction of both the aldehyde and the carbon-carbon double bond to yield 3-phenylpropan-1-ol. youtube.com

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LAH and is often more selective for the 1,2-reduction of α,β-unsaturated ketones, particularly when the reaction is carried out at low temperatures. hawaii.edu However, with some substrates, 1,4-reduction can still be a competing pathway. chem-station.comtcichemicals.com

| Reducing Agent | General Reactivity | Potential Products with 3-Phenylcyclopent-2-en-1-one |

| Lithium Aluminum Hydride (LAH) | Strong, unselective | Mixture of this compound and 3-Phenylcyclopentanol |

| Sodium Borohydride (NaBH₄) | Milder, more selective for 1,2-reduction | Primarily this compound, with potential for some 3-Phenylcyclopentanone |

A significant advancement in the selective 1,2-reduction of α,β-unsaturated ketones is the Luche reduction. chem-station.comtcichemicals.comwikipedia.orgthermofisher.comtcichemicals.com This method employs a combination of sodium borohydride and a lanthanide salt, most commonly cerium(III) chloride (CeCl₃). chem-station.comtcichemicals.comwikipedia.org The presence of the cerium salt enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack by the hydride at the carbonyl group (1,2-addition) over the β-carbon (1,4-addition). chem-station.comwikipedia.org This method is highly effective for the chemoselective synthesis of allylic alcohols from enones, providing high yields of the desired 1,2-reduction product while minimizing the formation of the saturated ketone. thermofisher.com The reaction is typically carried out in a protic solvent like methanol (B129727) at or below room temperature. wikipedia.orgthermofisher.com

| Reagent System | Key Features | Expected Outcome with 3-Phenylcyclopent-2-en-1-one |

| NaBH₄ / CeCl₃ (Luche Reduction) | Highly selective for 1,2-reduction | High yield of this compound |

Exploration of Cyclization and Ring-Forming Reactions

While the reduction of a pre-existing cyclopentenone ring is the most direct route, the synthesis of the 3-phenylcyclopentene framework can also be envisioned through various cyclization reactions. The Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, is a powerful method for constructing cyclopentenones. hawaii.eduacs.orgnih.gov In principle, a suitably substituted divinyl ketone could be cyclized to form a precursor that, upon further modification, would yield this compound. Research into copper(II)-mediated Nazarov/Wagner-Meerwein rearrangement sequences has demonstrated the potential for creating highly functionalized cyclopentenones stereospecifically. nih.gov Additionally, palladium-catalyzed [3+2] cycloaddition reactions offer another avenue to chiral cyclopentyl structures. researchgate.net While not explicitly detailed for this compound, these methodologies represent plausible, albeit more complex, synthetic strategies.

Stereoselective Synthesis of this compound

The synthesis of a specific stereoisomer (enantiomer or diastereomer) of this compound is a significant challenge in organic synthesis. This is particularly important as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.

Enantioselective Methodologies for Chiral Cyclopentenols

The creation of chiral cyclopentenols, and by extension chiral this compound, can be approached through several enantioselective strategies. These methods aim to produce one enantiomer in excess over the other.

One major approach is the asymmetric reduction of the prochiral ketone, 3-Phenylcyclopent-2-en-1-one. This can be achieved using chiral reducing agents or by employing a stoichiometric or catalytic amount of a chiral catalyst in conjunction with a standard reducing agent.

Another powerful strategy involves the enantioselective construction of the chiral cyclopentenone ring itself, which can then be reduced to the desired chiral alcohol. acs.orgulisboa.ptnih.gov Nickel-catalyzed desymmetrizing arylative cyclizations of alkynyl malonate esters with arylboronic acids have been shown to produce highly functionalized chiral cyclopentenones with good yields and high enantioselectivities. nih.gov The resulting chiral enone can then be subjected to a stereoselective reduction to furnish the chiral allylic alcohol.

Diastereoselective Control in Synthetic Pathways

The synthesis of this compound from its precursor, 3-phenylcyclopent-2-en-1-one, introduces a new chiral center at the C1 position. The relative orientation of the hydroxyl group and the phenyl group defines the diastereomeric outcome, resulting in either the cis or trans isomer. Achieving control over this stereochemistry is paramount and is typically accomplished through diastereoselective reduction of the ketone.

The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl group. For instance, the use of a bulky reducing agent may favor attack from the less sterically hindered face of the molecule, leading to the preferential formation of one diastereomer over the other.

One key strategy for achieving diastereoselective synthesis involves the use of chiral catalysts or auxiliaries. For example, the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines was achieved through the diastereoselective nucleophilic addition to an α-amino sulfinylimine bearing a chiral auxiliary nih.gov. While a different heterocyclic system, this approach highlights a general principle where a chiral controller dictates the stereochemical outcome of a bond formation. In the context of this compound, a similar strategy could involve a chiral catalyst that coordinates to the ketone, thereby directing the approach of a reducing agent.

Furthermore, the synthesis of 2-phenylselenenyl-1,3-anti-diols has been reported with diastereomeric ratios up to 95:5, demonstrating that high levels of diastereoselectivity can be achieved in related systems through careful choice of reagents and reaction conditions nih.gov.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. The synthesis of this compound can be evaluated and improved through the lens of these principles, focusing on maximizing atom economy, minimizing waste, and utilizing catalytic systems.

Atom Economy Maximization Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product jocpr.com. Reactions with high atom economy are inherently less wasteful. Addition and rearrangement reactions are classic examples of atom-economical processes jocpr.comnumberanalytics.com.

For the synthesis of the cyclopentenone core of molecules like this compound, cycloaddition reactions such as the Diels-Alder reaction exhibit 100% atom economy in many cases jocpr.com. Cascade reactions, where multiple bonds are formed in a single operation, are also highly atom-economical. For example, the synthesis of the daphniphyllum alkaloids involved a cascade that formed five rings and four carbon-carbon bonds in a single step nih.gov. While a direct application to this compound is not documented, these strategies represent the ideal in terms of atom economy. The reduction of 3-phenylcyclopent-2-en-1-one to the desired alcohol is also an addition reaction (addition of H2 across the C=O bond) and is, in principle, 100% atom-economical.

Minimization of Hazardous Substances and Solvent Waste

A key aspect of green chemistry is the reduction or elimination of hazardous substances, including toxic solvents, reagents, and byproducts. Traditional organic syntheses often rely on volatile and hazardous organic solvents. A greener approach to the synthesis of this compound would involve the use of benign solvents like water, supercritical carbon dioxide, or bio-derived solvents such as glycerol (B35011) and ethyl lactate (B86563) researchgate.net. In some cases, reactions can be run under solvent-free conditions, further reducing waste researchgate.net.

The choice of reagents is also critical. For instance, replacing strong, corrosive acids used in some cyclization reactions with milder, recyclable catalysts can significantly improve the environmental profile of a synthesis.

Ionic liquids, which are salts with low melting points, are considered green solvents due to their low vapor pressure, high thermal stability, and potential for recyclability nih.gov. They can serve as both the solvent and catalyst in chemical reactions, simplifying processes and reducing waste nih.gov. The synthesis of pyrimidine (B1678525) derivatives has been shown to be more efficient in the presence of an L-proline nitrate (B79036) ionic liquid catalyst, which is environmentally friendly and recyclable nih.gov.

Development and Application of Catalytic Systems

Catalytic processes are a cornerstone of green chemistry as they allow for reactions to proceed with high efficiency and selectivity under milder conditions, often with reduced waste generation compared to stoichiometric reactions.

Biocatalysis: Enzymes are highly specific and efficient catalysts that operate under mild conditions, typically in aqueous environments. For the synthesis of chiral alcohols like this compound, biocatalytic reduction of the corresponding ketone is a powerful green strategy. Lipases, in particular, have been used for the stereoselective hydrolysis of related compounds, such as cis-4-amino-cyclopent-2-en-1-ol, demonstrating the potential of biocatalysis in this area nih.gov. The synthesis of chiral phenylglycinol from L-phenylalanine has been achieved using a multi-enzyme cascade in a one-pot system, highlighting the power of biocatalysis to create complex chiral molecules from bio-based starting materials rsc.org. The use of whole-cell biocatalysts can also be advantageous as it circumvents the need for enzyme purification nih.gov. The synthesis of bioactive cyclopentenones from fatty acids has been demonstrated using a one-pot enzymatic cascade, showcasing an entirely biocatalytic route to this class of compounds.

Homogeneous and Heterogeneous Catalysis: The development of recyclable catalysts is another important avenue. For the synthesis of the cyclopentenone core, various metal catalysts are employed. For instance, the synthesis of cyclopenta[a]naphthalenol and 2-phenylnaphthalen-1-ol analogs can be achieved via selective cyclization using a Bi(OTf)3 catalyst. The ability to recycle the catalyst is crucial for a sustainable process. Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are often easier to separate and reuse.

The following table summarizes some catalytic approaches relevant to the synthesis of cyclopentenol (B8032323) derivatives:

| Catalytic Approach | Catalyst Example | Potential Application in this compound Synthesis | Green Chemistry Aspect |

| Biocatalysis | Lipase B from Candida antarctica | Enantioselective acylation or hydrolysis to resolve racemic this compound | High selectivity, mild conditions, biodegradable catalyst nih.gov |

| Biocatalysis | Whole-cell reductase | Diastereoselective reduction of 3-phenylcyclopent-2-en-1-one | Avoids enzyme purification, can regenerate cofactors in-situ nih.gov |

| Homogeneous Catalysis | Bi(OTf)3 | Cyclization to form the cyclopentenone ring system | Can be more selective than strong Brønsted acids |

| Ionic Liquid Catalysis | L-proline nitrate | As a recyclable catalyst and solvent system | Recyclability, potentially lower energy consumption nih.gov |

Advanced Spectroscopic and Analytical Characterization of 3 Phenylcyclopent 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 3-phenylcyclopent-2-en-1-ol reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts, multiplicities (splitting patterns), and integration values of these signals are critical for assigning the proton environments.

For instance, in a related compound, trans-3-penten-2-ol, the vinyl protons show signals at approximately 5.5-5.6 ppm, while the proton attached to the hydroxyl-bearing carbon appears around 4.2 ppm. chemicalbook.com Similarly, in 3-methylcyclopent-2-en-1-one, the vinylic proton signal is observed around 5.8 ppm. chemicalbook.com For this compound, the protons on the phenyl group typically appear in the aromatic region (around 7.2-7.5 ppm). The vinyl proton on the cyclopentene (B43876) ring would have a characteristic chemical shift, and the protons on the saturated carbons of the cyclopentene ring would appear at lower chemical shifts. The proton attached to the carbon bearing the hydroxyl group would also have a specific chemical shift, often influenced by hydrogen bonding.

A representative, though not specific to this exact molecule, ¹H NMR data interpretation would involve analyzing the chemical shifts (δ) in parts per million (ppm), the coupling constants (J) in Hertz (Hz) which provide information about adjacent protons, and the integration which gives the ratio of protons.

Table 1: Representative ¹H NMR Data Interpretation

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Phenyl-H | 7.2 - 7.5 | Multiplet | - | 5H |

| Vinyl-H | 5.8 - 6.2 | Multiplet | - | 1H |

| CH-OH | 4.5 - 5.0 | Multiplet | - | 1H |

| CH₂ (allylic) | 2.3 - 2.8 | Multiplet | - | 2H |

| CH₂ | 1.8 - 2.2 | Multiplet | - | 2H |

| OH | Variable | Singlet (broad) | - | 1H |

Note: This table is illustrative. Actual values can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Generally, carbons in a phenyl group resonate between 125 and 150 ppm. chemguide.co.uk Carbons of a carbon-carbon double bond (alkenes) typically appear in the range of 115-140 ppm. chemguide.co.uk The carbon atom attached to the hydroxyl group (C-O) would be expected in the 50-90 ppm region. chemguide.co.uk The saturated carbons of the cyclopentene ring would have signals at lower chemical shifts. For example, in but-3-en-2-one, the C=O carbon is near 200 ppm, while the C=C carbons are at 129 and 137 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| C=O (in related ketones) | 205 - 220 |

| C=C (alkene) | 115 - 140 |

| C (aromatic) | 125 - 150 |

| C-O (alcohol) | 50 - 90 |

| C-C (aliphatic) | 10 - 50 |

Note: This table provides general ranges. The specific values for this compound would require experimental data.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the structure of complex molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It helps to establish the connectivity of protons within the cyclopentene ring and to correlate the vinyl proton with its neighbors.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques show correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). youtube.comyoutube.com This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.com It is invaluable for connecting different fragments of the molecule, for example, linking the phenyl group to the cyclopentene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org It can provide information about the stereochemistry and three-dimensional structure of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. A characteristic C=C stretching absorption for the alkene in the cyclopentene ring would be observed around 1640-1680 cm⁻¹. The C=C stretching vibrations of the phenyl group typically appear in the 1450-1600 cm⁻¹ region. A C-O stretching vibration would be expected in the 1000-1260 cm⁻¹ range. For comparison, the IR spectrum of 2-cyclopenten-1-one (B42074) shows a strong C=O stretch at around 1715 cm⁻¹. nist.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in 3-phenyl-2-propyn-1-ol, Raman spectra have been used for characterization. nih.gov For this compound, the symmetric C=C stretching of the phenyl ring and the C=C bond in the cyclopentene ring would likely give rise to strong Raman signals.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₁₁H₁₂O, which corresponds to a molecular weight of approximately 160.21 g/mol . nih.gov In a mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 160. The fragmentation pattern would likely involve the loss of a water molecule (H₂O) from the molecular ion, leading to a significant peak at m/z 142. Other characteristic fragments could arise from the cleavage of the cyclopentene ring and the loss of fragments from the phenyl group. The analysis of these fragmentation pathways helps to confirm the structure of the molecule. For comparison, the mass spectrum of the related compound cinnamyl alcohol (3-phenyl-2-propen-1-ol) shows characteristic fragmentation patterns that aid in its identification. nist.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound.

Flash Chromatography : This technique is commonly used for the purification of organic compounds. rsc.org A suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, would be employed to separate the desired product from any unreacted starting materials or byproducts. rsc.org

Gas Chromatography (GC) : GC is an effective method for assessing the purity of volatile compounds. rsc.org A capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, can be used to separate this compound from any impurities. rsc.org The retention time of the compound under specific conditions (e.g., temperature program, carrier gas flow rate) is a characteristic property.

High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful technique for purity assessment, particularly for less volatile or thermally unstable compounds. A reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, would likely be used for the analysis of this compound.

Chemical Reactivity and Transformations of 3 Phenylcyclopent 2 En 1 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group of 3-phenylcyclopent-2-en-1-ol, being an allylic alcohol, exhibits characteristic reactivity, enabling its conversion into a variety of other functional groups and derivatives.

The oxidation of the secondary allylic alcohol in this compound to the corresponding α,β-unsaturated ketone, 3-phenylcyclopent-2-en-1-one, is a fundamental transformation in organic synthesis. scientificupdate.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction's efficiency and selectivity.

Chromium-based reagents, such as Pyridinium Chlorochromate (PCC), are effective for this transformation. The Babler oxidation, which utilizes PCC, is a well-established method for the oxidation of allylic alcohols to enones, typically providing good yields. wikipedia.org Other chromium(VI) reagents, like sodium dichromate, have also been successfully used. scientificupdate.comthieme-connect.com However, due to the toxicity of chromium compounds, alternative, more environmentally benign methods are often preferred. scientificupdate.com

Manganese dioxide (MnO₂) is a classic and selective reagent for the oxidation of allylic and benzylic alcohols. It is a mild oxidant that can be used under neutral conditions, minimizing side reactions. Other metal-based catalytic systems, including those employing iron, ruthenium, or palladium, have also been developed for the aerobic oxidation of allylic alcohols. organic-chemistry.org For instance, a combination of Fe(NO₃)₃·9H₂O, TEMPO, and NaCl under an oxygen atmosphere can facilitate the oxidation. organic-chemistry.org

A summary of common oxidation methods for allylic alcohols is presented in the table below.

| Oxidizing Agent/System | Typical Conditions | Key Features | Reference(s) |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ or CHCl₃ | Good yields (>75%), operationally simple. | wikipedia.org |

| Sodium Dichromate (Na₂Cr₂O₇) | Acetic acid/Toluene, 60°C | Effective, but uses toxic chromium. | scientificupdate.com |

| Manganese Dioxide (MnO₂) | Various non-polar solvents (e.g., CH₂Cl₂) | Selective for allylic/benzylic alcohols, mild conditions. | |

| Fe(NO₃)₃·9H₂O/TEMPO/NaCl/O₂ | Room temperature | Eco-friendly, mild conditions. | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Aqueous 2-Methyl-THF | Chromium-free, fast reaction at room temperature. | scientificupdate.com |

The hydroxyl group of this compound can readily undergo esterification and etherification to produce a wide array of derivatives. google.com These reactions are crucial for creating new molecules with potentially altered physical, chemical, and biological properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. organic-chemistry.org For more sensitive substrates or to achieve higher yields, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-dimethylaminopyridine (B28879) (DMAP) can be used. nih.gov The synthesis of complex allylic esters can also be achieved through palladium-catalyzed C-H oxidation methods, coupling terminal olefins directly with carboxylic acids. nih.gov

Etherification can be accomplished through various methods. The Williamson ether synthesis, a classical approach, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. More modern and catalytic methods have been developed to overcome the limitations of the Williamson synthesis. For instance, a titanium oxide-supported molybdenum oxide catalyst can facilitate the etherification of alcohols with allyl alcohol. rsc.org Gold(I) salts have also been shown to be effective catalysts for the allylic etherification of unactivated alcohols, offering high regio- and stereoselectivity. rsc.org Palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate is another efficient method. frontiersin.org

The table below summarizes some general methods for the esterification and etherification of allylic alcohols.

| Reaction Type | Reagents/Catalyst | Typical Conditions | Key Features | Reference(s) |

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal | Reversible, classic method. | organic-chemistry.org |

| Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Room temperature or gentle heating | High yielding, often preferred over Fischer esterification. | ||

| Carboxylic Acid, DCC, DMAP | Anhydrous solvent (e.g., CH₂Cl₂) | Mild conditions, suitable for sensitive substrates. | nih.gov | |

| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | Anhydrous solvent (e.g., THF) | Williamson ether synthesis, classic but can be harsh. | organic-chemistry.org |

| Alcohol, Allyl Alcohol, MoO₃/TiO₂ Catalyst | Heat | Sustainable method with water as the sole byproduct. | rsc.org | |

| Alcohol, Gold(I) Catalyst | Mild conditions | High regio- and stereoselectivity. | rsc.org | |

| Phenol, Vinyl Ethylene Carbonate, Pd Catalyst | 70°C, MeCN | Good to excellent yields with complete regioselectivity. | frontiersin.org |

The structural framework of this compound serves as a valuable scaffold for the synthesis of more complex molecules, including advanced materials and ligands for catalysis. The cyclopentadienyl (B1206354) (Cp) moiety, which can be conceptually derived from the cyclopentene (B43876) ring, is a ubiquitous and highly important ligand in organometallic chemistry. nitrkl.ac.in

Functionalized cyclopentadienyl ligands are crucial in the development of catalysts for a wide range of organic transformations, including asymmetric catalysis. nih.gov The synthesis of such ligands often starts from functionalized cyclopentadienes or their precursors. While direct conversion of this compound to a cyclopentadienyl ligand is not straightforward, its functional groups offer handles for elaboration into such structures. For example, the hydroxyl group can be replaced or used to direct further reactions on the ring, ultimately leading to a substituted cyclopentadiene (B3395910) that can be deprotonated to form the corresponding cyclopentadienyl anion. nitrkl.ac.in

These custom-designed ligands can then be coordinated to various transition metals, such as rhodium, iridium, iron, and palladium, to create organometallic complexes with tailored electronic and steric properties. nih.govdntb.gov.uarsc.org These complexes find applications in areas like homogeneous catalysis, materials science, and bioorganometallic chemistry. nitrkl.ac.in The phenyl group in this compound can also influence the properties of the resulting ligands and their metal complexes, for instance, through electronic effects or by providing a site for further functionalization.

Reactions Involving the Cyclopentene Moiety

The carbon-carbon double bond in the cyclopentene ring of this compound is a site of high electron density, making it susceptible to attack by electrophiles and a suitable substrate for addition reactions.

The double bond of this compound can undergo electrophilic addition reactions with various reagents. A classic example is the addition of halogens, such as bromine (Br₂). The reaction proceeds via the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. libretexts.orglibretexts.org This mechanism leads to the anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.com

The reaction with bromine water (an aqueous solution of bromine) can lead to the formation of a halohydrin, where a bromine atom and a hydroxyl group add across the double bond, again with anti stereochemistry. libretexts.orgdocbrown.info The regioselectivity of this reaction is governed by Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond.

Other electrophiles, such as hydrogen halides (HX), can also add across the double bond. This reaction typically proceeds through a carbocation intermediate, and the regioselectivity follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon.

The double bond in this compound can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. google.com The hydrogenation of the cyclopentene ring leads to the formation of 3-phenylcyclopentanol.

The stereochemistry of the hydrogenation of cyclic allylic alcohols is of particular interest as it can lead to the formation of different stereoisomers (cis and trans). The hydroxyl group can direct the hydrogenation to occur from the same face of the ring, a phenomenon known as syn-direction. This can result in a high stereoselectivity for the cis isomer. However, the choice of catalyst and reaction conditions can influence the stereochemical outcome. surrey.ac.uk In some cases, a mixture of cis and trans isomers is obtained. The stereochemistry of the products is often determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. surrey.ac.uk Asymmetric hydrogenation using chiral catalysts can also be employed to achieve high enantioselectivity in the formation of a specific stereoisomer of 3-phenylcyclopentanol. shu.eduresearchgate.net

The hydrogenation of the related cyclopentane-1,3-dione to cyclopentane-1,3-diol has been studied, with the cis-to-trans ratio of the diol product being influenced by the reaction temperature. nih.gov Similar stereochemical considerations would apply to the hydrogenation of this compound.

Cycloaddition Reactions (e.g., Diels-Alder reactions)

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com The reactivity in these reactions is governed by the electronic properties of the reactants; typically, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.org However, "inverse-demand" Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are also possible. organic-chemistry.org

While specific examples of this compound itself acting as a dienophile in Diels-Alder reactions are not extensively detailed in the provided search results, the broader class of cyclopentenones, to which the oxidized form of this alcohol belongs, is known to participate in such cycloadditions. The presence of the phenyl group and the enone system in the related 3-phenylcyclopent-2-en-1-one suggests it can function as a dienophile. nih.gov The reactivity would be influenced by the electron-withdrawing nature of the carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with a suitable diene. organic-chemistry.org

The stereochemistry of Diels-Alder reactions is a key feature, often favoring the formation of the endo product due to secondary orbital interactions, especially with cyclic dienophiles. organic-chemistry.org

Photochemical Transformations of Phenylcyclopentenols and Related Cyclopentenones

The photochemistry of phenyl-substituted cyclic enones, particularly 3-phenylcyclopentenone, has been a subject of significant investigation. bgsu.edu These molecules undergo interesting transformations upon irradiation with light, primarily through their triplet excited states. bgsu.edumcmaster.ca

One of the key photochemical reactions of enones is the [2+2] photocycloaddition with alkenes to form cyclobutane (B1203170) rings. bgsu.eduresearchgate.net For instance, the photolysis of 3-phenylcyclopentenone in the presence of (E)- or (Z)-phenylpropene results in the formation of photoaddition products. bgsu.edu The triplet excited state of 3-phenylcyclopentenone has a relatively long lifetime, which allows for efficient intermolecular reactions. bgsu.edu

Intramolecular [2+2] photocycloadditions are also prominent, especially in 5-allyl-3-phenylcyclopentenones. bgsu.edu The regiochemistry of these intramolecular cycloadditions can be influenced by the length of the allyl side chain. bgsu.edu For example, photolysis of 5-(pent-4-enyl)-3-phenylcyclopent-2-enone leads to a single tricyclic product. researchgate.net

Furthermore, phenylcyclopentenones can undergo photoaddition to aromatic double bonds. While 5-benzyl-3-phenylcyclopentenone does not yield an intramolecular photoadduct, the corresponding 5-(1-naphthylmethyl) derivative does. bgsu.edu The photophysical properties of such compounds, including their absorption, emission, and excited state dynamics, have been studied using techniques like laser flash photolysis. rsc.org

It has been noted that the excited state of 3-phenylcyclopentenone is efficiently quenched by its own ground state, which can influence the quantum yield of photochemical reactions. bgsu.edu The nature of the excited state is believed to have significant π-π* character. bgsu.edu

Regioselective and Chemoselective Synthetic Strategies

Regioselective and chemoselective strategies are crucial for the synthesis of complex molecules derived from this compound and related compounds. These strategies aim to control which part of a molecule reacts and in what orientation.

In the context of cycloaddition reactions, regioselectivity determines the orientation of the substituents in the product. For instance, in the 1,3-dipolar cycloaddition of nitrilimines to enaminones, a high degree of regioselectivity has been achieved to synthesize tetrasubstituted pyrazoles. mdpi.com

Gold-catalyzed reactions have emerged as powerful tools for regioselective synthesis. For example, the gold-catalyzed migratory cycloisomerization of silyl-substituted vinylallenes provides a regioselective route to crowded cyclopentadienes. nih.govresearchgate.net This transformation involves a cascade of events including a Nazarov-like cyclization and multiple rearrangements. nih.govresearchgate.net

Alkylation and arylation of related heterocyclic systems, such as 4-trifluoroacetyltriazoles, can also be controlled to achieve high regioselectivity. mdpi.com The choice of base and solvent can significantly influence the outcome, favoring the formation of one isomer over another. mdpi.com For example, the use of sodium carbonate as a base in DMF for the alkylation of a triazole derivative preferentially yields the 2-substituted product. mdpi.com

The development of such selective synthetic methods is essential for creating complex molecular architectures with well-defined stereochemistry and functionality, starting from versatile building blocks like this compound.

Computational Chemistry Studies on 3 Phenylcyclopent 2 En 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Vibrational Frequencies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and vibrational properties of molecules. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are frequently employed to optimize the geometry of molecules and predict their properties. epstem.netresearchgate.net

For molecules analogous to 3-phenylcyclopent-2-en-1-ol, such as cinnamyl alcohol (3-phenylprop-2-en-1-ol), DFT calculations have been instrumental. researchgate.net These studies compute various parameters, including bond lengths, bond angles, and dihedral angles, to determine the most stable three-dimensional structure. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net

Vibrational frequency analysis is another significant output of DFT calculations. By computing the harmonic vibrational frequencies, a theoretical vibrational spectrum (Infrared and Raman) can be generated. These theoretical spectra are then compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of spectral bands to specific molecular vibrations. For instance, in studies of similar molecules, there is often excellent agreement between the calculated and observed wavenumbers, which supports the identified predominant conformation in the condensed phases. researchgate.net

Table 1: Calculated Vibrational Frequencies for an Analogous Compound (Cinnamyl Alcohol)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) |

|---|---|

| O-H Stretch | 3623.4 |

| C=C Stretch | 1607.3 |

This table is illustrative and based on data for an analogous compound, cinnamyl alcohol. researchgate.net

Conformational Analysis and Exploration of Energy Landscapes

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify all possible stable conformers and to determine their relative energies. This exploration of the potential energy surface (or energy landscape) is crucial for understanding the molecule's flexibility and the distribution of its population among different shapes at a given temperature.

Computational studies on analogous allylic alcohols have shown that the orientation of the hydroxyl group and the phenyl ring relative to the double bond can lead to several stable conformers. researchgate.net For example, in cinnamyl alcohol, different conformers arise from the rotation around the C-C and C-O single bonds. The relative energies of these conformers are influenced by a delicate balance of steric effects, conjugation, and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the phenyl ring or the double bond.

The energy landscape is typically mapped by systematically rotating key dihedral angles and calculating the energy at each point. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them. High-level ab initio methods can be used to refine the energies of the most stable conformers to provide a more accurate picture of their relative populations. researchgate.net

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, including any intermediates and transition states, chemists can gain a detailed understanding of how a reaction proceeds. This involves calculating the energies of all species along the reaction coordinate.

For reactions involving allylic alcohols similar to this compound, such as rearrangements or oxidations, DFT calculations can be used to model the transition state structures and calculate the activation energies. For instance, in the study of the rearrangement of a substituted vinylcyclopropane (B126155) to a cyclopentene (B43876) derivative, DFT calculations (using functionals like B3LYP and M05-2X) were able to identify the biradical character of the transition state and provide realistic activation energies that were in agreement with experimental observations. bohrium.com

These computational studies can help to distinguish between different possible mechanistic pathways and to understand the role of various structural and electronic factors in controlling the reaction's outcome.

Prediction and Validation of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be validated against experimental data. This synergy between theory and experiment is crucial for the accurate structural characterization of molecules.

For this compound and its analogs, DFT calculations can predict not only vibrational frequencies (IR and Raman) but also nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and UV-Vis electronic absorption spectra. epstem.netnih.gov The calculated NMR chemical shifts, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of signals to specific nuclei in the molecule.

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov The agreement between the calculated and experimental spectroscopic data provides strong evidence for the proposed molecular structure and its conformational preferences.

Table 2: Predicted Spectroscopic Data for an Analogous Chalcone (B49325)

| Spectroscopic Parameter | Computational Method | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shifts | DFT/B3LYP | Varies per proton |

| ¹³C NMR Chemical Shifts | DFT/B3LYP | Varies per carbon |

| UV-Vis λmax | TD-DFT | Varies per transition |

This table is illustrative and based on methodologies applied to analogous chalcone compounds. epstem.net

Applications of 3 Phenylcyclopent 2 En 1 Ol in Advanced Organic Synthesis

Strategic Building Block for Complex Molecule Synthesis (e.g., Natural Products, Pharmaceutical Intermediates)

The cyclopentenone core is a prevalent motif in a vast array of biologically active natural products and serves as a crucial intermediate in their synthesis. researchgate.net One of the most powerful methods for constructing this five-membered ring is the Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex. wikipedia.orgtcichemicals.com This reaction and other cyclization strategies produce cyclopentenone scaffolds that can be elaborated into more complex targets.

While direct total syntheses starting from 3-phenylcyclopent-2-en-1-ol are specific to particular targets, the utility of the closely related cyclopentenone building block is well-documented. For instance, in the total synthesis of the sesterterpene (−)-6-epi-ophiobolin N, a complex cyclopentenone derivative serves as a key precursor. The synthesis showcases a diastereoselective 1,4-addition to a cyclopentenone, a fundamental reaction type for this class of compounds. nih.gov This strategic addition establishes a key stereocenter and builds the carbon skeleton necessary for subsequent cyclizations to form the intricate 5/8/5-fused ring system of the natural product. nih.gov

The table below summarizes a key transformation in a synthetic route toward ophiobolin natural products, illustrating the role of a substituted cyclopentenone as a foundational building block. nih.gov

Table 1: Diastereoselective 1,4-Addition in Ophiobolin Synthesis

| Reactant | Reagent | Conditions | Product | Diastereomeric Ratio (dr) |

| Cyclopentenone Precursor | (Me2CuLi) | THF, -78 °C to -40 °C | 1,4-Addition Product | 3:1 |

This reaction highlights how the cyclopentenone core can be used to set stereochemistry and build molecular complexity.

This approach underscores the value of cyclopentenone scaffolds, including phenyl-substituted variants, as pivotal starting points for synthesizing complex molecules. The phenyl group, in particular, can be used to modulate electronic properties or serve as a handle for further functionalization, making this compound a potentially valuable starting material for pharmaceutical intermediates.

Precursor for the Synthesis of Chiral Compounds and Scaffolds

The creation of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral cyclopentenones and their alcohol counterparts are highly sought-after precursors for the asymmetric synthesis of target molecules. researchgate.net this compound, being a racemic alcohol, is an ideal substrate for kinetic resolution. Alternatively, the prochiral ketone, 3-phenylcyclopent-2-en-1-one, is a prime candidate for asymmetric reduction to produce the enantiomerically enriched alcohol.

A powerful strategy for generating chiral cyclic compounds involves chirality transfer from an acyclic precursor. Research has demonstrated that chiral enynyl esters can undergo a gold-catalyzed cycloisomerization to produce chiral cyclopentadienyl (B1206354) esters with excellent enantiomeric excess (ee). nih.gov This process involves a gold-catalyzed 3,3-sigmatropic rearrangement followed by a Nazarov-type cyclization, where the chirality of the starting alcohol is efficiently transferred to the newly formed five-membered ring. nih.gov

The resulting chiral cyclopentadienyl esters are versatile synthetic intermediates, capable of undergoing various transformations such as Diels-Alder reactions, fluorination, and epoxidation without significant loss of enantiopurity. nih.gov This methodology provides a flexible route to highly functionalized and enantiomerically pure five-membered ring systems.

Table 2: Gold-Catalyzed Chirality Transfer for Synthesis of Chiral Cyclopentadienyl Esters

| Substrate | Catalyst | Solvent | Product | Yield | Enantiomeric Excess (ee) |

| (S)-1-(Cyclohex-1-en-1-yl)oct-1-yn-3-yl pivalate | Ph3PAuNTf2 | CH2Cl2 | Chiral Cyclopentadienyl Pivalate | 90% | 94% |

| (S)-1-(Cyclohex-1-en-1-yl)oct-1-yn-3-yl acetate | Ph3PAuNTf2 | CH2Cl2 | Chiral Cyclopentadienyl Acetate | 92% | 92% |

Data sourced from a study on gold-catalyzed synthesis of chiral cyclopentadienyl esters. nih.gov This demonstrates a method to create chiral five-membered rings, a strategy applicable to precursors like this compound.

This approach highlights the potential to use chiral variants of this compound, or to generate chirality from its precursor, to access a wide range of enantiopure scaffolds for further synthetic elaboration. nih.govresearchgate.net

Development of Novel Derivatives with Enhanced Reactivity or Specific Properties

Modification of the this compound structure can lead to novel derivatives with tailored reactivity or unique properties. By introducing specific functional groups onto the phenyl ring or the cyclopentene (B43876) core, chemists can fine-tune the molecule's electronic nature, steric profile, or ability to coordinate with catalysts.

A notable example is the development of derivatives incorporating the pentafluorosulfanyl (SF5) group. academie-sciences.fr The SF5 group is known for its high electronegativity and lipophilicity, which can dramatically alter the properties of a molecule. The synthesis of SF5-alkynes, which are precursors to a range of complex molecules, demonstrates the utility of introducing such exotic functionalities. These SF5-alkynes can be prepared and subsequently used in palladium-catalyzed reactions to form complex heterocyclic structures like 2-SF5-indenols. academie-sciences.fr

Another strategy involves using the cyclopentenone scaffold to build fused heterocyclic systems. For example, a one-pot reaction combining an aza-Piancatelli rearrangement with a Conia-ene type reaction has been developed to synthesize cis-fused cyclopentenone-pyrrolidine scaffolds with good yields and diastereoselectivity. rsc.org This method transforms simple starting materials into complex, polycyclic structures that are of interest in medicinal chemistry.

The table below illustrates the synthesis of SF5-alkynes, showcasing a method to create derivatives with unique electronic properties. academie-sciences.fr

Table 3: Synthesis of Pentafluorosulfanyl (SF5)-Alkynes

| Substrate | Reagent | Conditions | Product | Yield |

| Ethynylbenziodoxolone | SF5Cl | Blue Light (440 nm) | SF5-alkyne | 49-76% |

| Terminal Alkyne | SF5Cl, Et3N | Black Light (370 nm) | Chloro-pentafluorosulfanyl-alkene | Moderate-Good |

This data shows methods for creating highly functionalized building blocks which can be used in advanced synthesis. academie-sciences.fr

Future Research Directions and Perspectives

Development of Innovative and Highly Efficient Synthetic Pathways

The synthesis of cyclopentane-based structures, such as 3-Phenylcyclopent-2-en-1-ol, is a cornerstone of modern organic chemistry. Future efforts will likely focus on creating more efficient, atom-economical, and environmentally benign synthetic routes.

One promising avenue is the advancement of catalytic asymmetric methods to produce enantiomerically pure this compound. While methods for the asymmetric synthesis of allylic alcohols are known, the development of catalysts with higher selectivity and broader substrate scope remains a key objective. scispace.comnih.gov Research into novel chiral ligands and transition metal complexes, potentially involving iridium or rhodium, could lead to more effective catalytic systems for the asymmetric reduction of the corresponding enone or the enantioselective addition of organometallic reagents to a suitable precursor. researchgate.net

Furthermore, the exploration of multicomponent reactions offers a powerful strategy for the rapid assembly of complex molecules like this compound from simple starting materials in a single step. nih.gov Designing a convergent multicomponent reaction that directly yields the 3-phenylcyclopentenol core would represent a significant increase in synthetic efficiency. nih.gov

The development of novel strategies for the synthesis of substituted cyclopentenones, which are direct precursors to this compound, is also a key area. This includes exploring new variations of classic reactions like the Nazarov cyclization and the Pauson-Khand reaction , as well as developing entirely new cyclization strategies. thieme-connect.comresearchgate.netresearchgate.net For instance, a ruthenium-catalyzed three-component coupling has emerged as a novel strategy for cyclopentenone synthesis. capes.gov.brnih.gov

| Synthetic Strategy | Potential Improvement for this compound Synthesis |

| Catalytic Asymmetric Reduction | Development of new chiral catalysts for higher enantioselectivity in the reduction of 3-phenylcyclopent-2-en-1-one. |

| Enantioselective Grignard Addition | Design of chiral ligands to control the stereochemistry of the addition of a phenyl group to a cyclopentenone precursor. |

| Multicomponent Reactions | A one-pot synthesis combining an alkyne, an alkene, and a carbon monoxide source, potentially catalyzed by palladium. nih.gov |

| Novel Cyclization Methods | Application of transition-metal-catalyzed C-C bond activation of strained rings to construct the cyclopentene (B43876) core. wikipedia.org |

Exploration of Novel Reactivity Modes and Catalytic Systems

The reactivity of this compound is largely dictated by its two functional groups: the hydroxyl group and the carbon-carbon double bond. Future research will likely uncover new ways to selectively functionalize this molecule.

A key area of exploration is the use of transition metal catalysis to activate the allylic alcohol functionality. sioc-journal.cn Palladium-catalyzed allylic substitution reactions are well-established, but the development of new catalyst systems that allow for a broader range of nucleophiles and improved regioselectivity would be highly valuable. organic-chemistry.org For instance, iridium-catalyzed reactions often provide access to the branched isomer, which would be the desired outcome for substitutions at the hydroxyl-bearing carbon of this compound. nih.gov

The development of enzyme-catalyzed reactions is another promising frontier. nih.gov Biocatalysis can offer unparalleled selectivity under mild reaction conditions. Enzymes such as lipases for kinetic resolution or cytochrome P450 monooxygenases for selective oxidations could be engineered to act on this compound and its derivatives. nih.gov This could provide access to novel, highly functionalized molecules that are difficult to obtain through traditional synthetic methods.

Furthermore, the photochemical reactivity of cyclopentenone-derived structures suggests that the photochemistry of this compound could be a fruitful area of investigation. For example, 5-hydroxycyclopentenones have been shown to undergo photochemical rearrangement to form bicyclic lactones. rsc.org

| Reaction Type | Potential Application to this compound |

| Palladium-Catalyzed Allylic Substitution | Introduction of a wide range of carbon and heteroatom nucleophiles. organic-chemistry.org |

| Iridium-Catalyzed Allylic Substitution | Regioselective formation of branched products. nih.gov |

| Enzyme-Catalyzed Oxidation | Stereoselective epoxidation or dihydroxylation of the double bond. nih.gov |

| Photochemical Rearrangement | Synthesis of novel bicyclic structures. rsc.org |

In-depth Mechanistic Studies and Kinetic Investigations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For reactions involving this compound, several areas warrant deeper investigation.

For instance, the Paal-Knorr synthesis , a classical method for preparing five-membered heterocycles, can be conceptually related to the cyclization step in some syntheses of cyclopentenones. wikipedia.org Detailed quantum chemical studies on the mechanism of the Paal-Knorr reaction have highlighted the importance of intermediates and transition state geometries. rsc.orgrsc.org Similar computational and experimental studies on the formation of the 3-phenylcyclopentene ring system would provide valuable insights into the factors controlling reaction efficiency and selectivity. acs.org

Kinetic analysis of key synthetic steps, such as intramolecular aldol (B89426) condensations that can form the cyclopentene ring, is another important research direction. khanacademy.org Understanding the kinetics of these reactions can help in optimizing reaction conditions to favor the desired product and minimize side reactions. nih.govacs.orgresearchgate.net For example, studies on proline-catalyzed aldol reactions have revealed the reversibility of the process and its dependence on substrate electronics. nih.gov

Furthermore, computational studies can be employed to investigate the conformational preferences of this compound and how these influence its reactivity. The interplay of steric and electronic effects of the phenyl group on the reactivity of the allylic alcohol system is a key question that can be addressed through detailed computational modeling. libretexts.orgmsu.edu

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize organic synthesis. arxiv.org These tools can be applied to the study of this compound in several ways.

Retrosynthesis planning software , powered by AI, can suggest novel and efficient synthetic routes to this compound and its derivatives. rsc.orgacs.orggwern.net By training on vast databases of chemical reactions, these programs can identify non-obvious disconnections and propose innovative synthetic strategies. arxiv.org

Reaction outcome prediction is another area where ML can have a significant impact. preprints.org Machine learning models can be trained to predict the yield, stereoselectivity, and regioselectivity of reactions involving allylic alcohols based on the structure of the reactants, catalysts, and reaction conditions. researchgate.net This predictive power can significantly reduce the amount of trial-and-error experimentation required to optimize a synthetic step. preprints.org

| AI/ML Application | Potential Impact on this compound Research |

| Retrosynthesis | Generation of novel and efficient synthetic routes. arxiv.orgacs.org |

| Reaction Optimization | Prediction of optimal reaction conditions to maximize yield and selectivity. preprints.org |

| Catalyst Design | In silico design of new chiral catalysts for asymmetric synthesis. acs.org |

| Mechanism Elucidation | Analysis of large datasets to identify patterns and correlations that inform mechanistic hypotheses. |

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 3-Phenylcyclopent-2-en-1-ol in laboratory settings?

- Methodological Answer :

- Always use PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of vapors .

- For waste management, segregate organic waste from aqueous solutions. Use inert absorbents (e.g., vermiculite) for spills and dispose via certified hazardous waste facilities .

- Monitor air quality using gas detectors for volatile organic compounds (VOCs) and ensure proper ventilation during scale-up reactions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the cyclopentene backbone and phenyl substituent. Compare chemical shifts with databases like NIST Chemistry WebBook .

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and conjugated alkene (1650–1600 cm) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H] or [M–H]) and rule out impurities .

Advanced Research Questions

Q. How can stereoselectivity in the synthesis of this compound be controlled using chiral catalysts?

- Methodological Answer :

- Catalyst Selection : Use palladium nanoparticles modified with chiral ligands (e.g., BINAP) for asymmetric hydrogenation of precursor alkynes. Monitor enantiomeric excess (ee) via chiral HPLC .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereochemical control by stabilizing transition states. Compare yields in different solvents using kinetic studies .

- Temperature Optimization : Lower temperatures (0–5°C) reduce racemization risks during cyclization steps .

Q. What strategies resolve contradictions in catalytic activity data for palladium-mediated reactions of this compound?

- Methodological Answer :

- Cross-Validation : Replicate experiments under identical conditions (catalyst loading, solvent, temperature) to assess reproducibility. Use statistical tools (e.g., ANOVA) to identify outliers .

- Surface Analysis : Perform X-ray photoelectron spectroscopy (XPS) on catalyst surfaces to detect Pd oxidation states or ligand degradation affecting activity .

- Computational Modeling : Apply DFT calculations to compare theoretical vs. experimental reaction pathways, identifying discrepancies in activation energies .

Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- Steric Analysis : Introduce bulky dienophiles (e.g., maleic anhydride) to probe steric hindrance around the cyclopentene ring. Measure reaction rates via -NMR kinetics .

- Electronic Tuning : Modify the phenyl group with electron-withdrawing substituents (e.g., –NO) to enhance diene electrophilicity. Compare regioselectivity using X-ray crystallography of adducts .

- Solvent Polarity : Test solvents like DCM vs. DMSO to evaluate polarity’s impact on transition-state stabilization .

Data Analysis & Reproducibility

Q. How should researchers address inconsistencies in reported -NMR data for this compound derivatives?

- Methodological Answer :

- Standardized Conditions : Ensure consistent deuteration levels (e.g., CDCl purity) and internal standards (e.g., TMS) across labs .

- Collaborative Validation : Share raw NMR data via platforms like PubChem to cross-check peak assignments .

- Dynamic Exchange Studies : Investigate tautomerism or conformational flexibility using variable-temperature NMR to explain shifting signals .

Environmental & Stability Considerations

Q. What methodologies assess the environmental persistence of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS. Compare half-lives under aerobic vs. anaerobic conditions .

- Biodegradation Assays : Use OECD 301F guidelines with activated sludge to measure microbial breakdown efficiency .

- Hydrolysis Testing : Analyze stability at varying pH levels (2–12) to identify hydrolytic degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.